molecular formula C19H16F3NO3 B2379510 N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-3-(trifluoromethyl)benzamide CAS No. 1421446-29-8

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-3-(trifluoromethyl)benzamide

Cat. No.: B2379510
CAS No.: 1421446-29-8
M. Wt: 363.336
InChI Key: AEUQYSKXSLVIQR-UHFFFAOYSA-N
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Description

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-3-(trifluoromethyl)benzamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a trifluoromethyl group attached to a benzamide core, along with a methoxyphenoxy and but-2-yn-1-yl substituent, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-3-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Preparation of 4-(2-methoxyphenoxy)but-2-yn-1-yl bromide: This intermediate can be synthesized by reacting 2-methoxyphenol with 4-bromo-1-butyne under basic conditions.

    Formation of the benzamide core: The intermediate is then reacted with 3-(trifluoromethyl)benzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxyphenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of corresponding alkanes or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-3-(trifluoromethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-3-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in medicinal chemistry for the development of drug candidates with improved pharmacokinetic profiles.

Properties

IUPAC Name

N-[4-(2-methoxyphenoxy)but-2-ynyl]-3-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3NO3/c1-25-16-9-2-3-10-17(16)26-12-5-4-11-23-18(24)14-7-6-8-15(13-14)19(20,21)22/h2-3,6-10,13H,11-12H2,1H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEUQYSKXSLVIQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC#CCNC(=O)C2=CC(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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